![molecular formula C15H20NOP B14418487 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one CAS No. 83837-69-8](/img/structure/B14418487.png)
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phosphinino group fused with a pyridine ring, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.
科学的研究の応用
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these molecules and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets.
類似化合物との比較
Similar Compounds
1-Phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one: Similar in structure but lacks the methyl group, affecting its reactivity and binding properties.
7-Methyl-1-phenyloctahydrophosphinino[2,3-b]pyridin-4(1H)-one: Differing in the position of the phosphinino group, leading to variations in chemical behavior.
7-Methyl-1-phenyloctahydrophosphinino[2,3-d]pyridin-4(1H)-one: Another positional isomer with distinct properties.
Uniqueness
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one stands out due to its specific structural configuration, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for targeted research and applications in various scientific fields.
特性
CAS番号 |
83837-69-8 |
|---|---|
分子式 |
C15H20NOP |
分子量 |
261.30 g/mol |
IUPAC名 |
7-methyl-1-phenyl-3,4a,5,6,8,8a-hexahydro-2H-phosphinino[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C15H20NOP/c1-16-9-7-13-14(17)8-10-18(15(13)11-16)12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
InChIキー |
WLHANXNFCGIOOE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2C(C1)P(CCC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
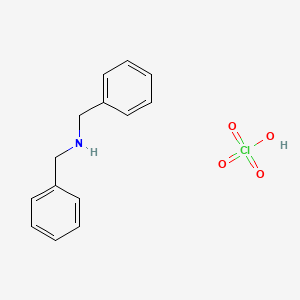
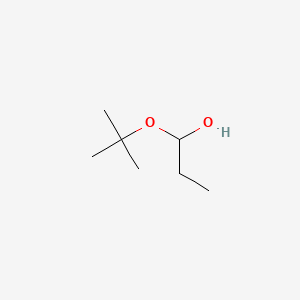
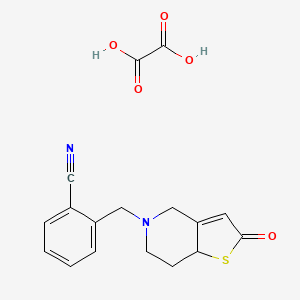
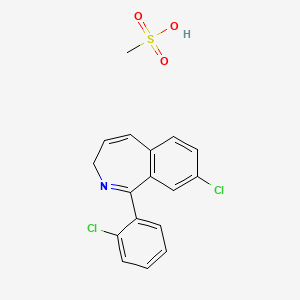
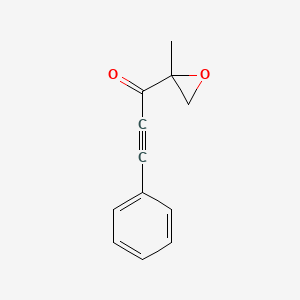

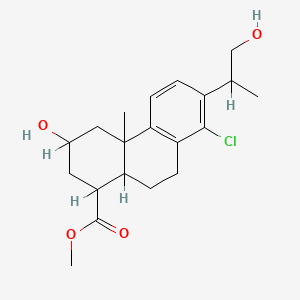
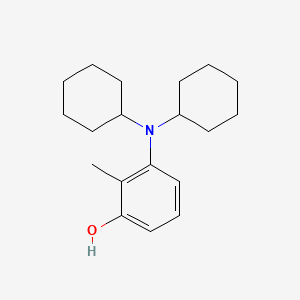
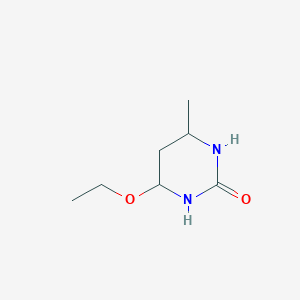
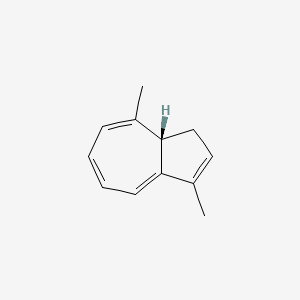
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
